2-Benzyl-propenal
Overview
Description
Scientific Research Applications
Oxidation Processes
2-Benzyl-propenal, as part of the n-propylbenzene family, is involved in important oxidation processes. Studies have shown that n-propylbenzene oxidation proceeds through thermal decomposition, yielding benzyl and 2-phenyl-1-ethyl. It also involves H-atom abstraction, producing phenylpropyl radicals. These radicals can lead to the formation of several compounds, including benzaldehyde through oxidation processes (Dagaut, Ristori, Bakali, & Cathonnet, 2002).
Anticancer Potential
This compound derivatives, particularly 2'-benzoyloxycinnamaldehyde (BCA), have shown promising anticancer properties. BCA induces cell death in cancer cells via caspase-dependent and -independent pathways, opening up potential applications in drug design for anticancer agents (Gan et al., 2009).
Glycosylation in Organic Chemistry
In organic chemistry, derivatives of this compound, such as 2-(2-Propylsulfinyl)benzyl glycosides, have been used as novel glycosyl donors. This is significant in the field of carbohydrate chemistry, offering new pathways for glycosylation processes (Shu et al., 2016).
Esterification Processes
The esterification of propionic acid with benzyl alcohol, using compounds like this compound, is crucial in producing esters with floral and fruity odors for the perfumery and flavor industries. This research has led to optimized synthesis methods for such esters (Chandane, Rathod, Wasewar, & Sonawane, 2017).
Indoor Air Quality and Health
Studies have identified this compound (Acrolein) as a significant indoor air pollutant, particularly arising from cooking with oils. Understanding its emission and decay rates is crucial for assessing its impact on indoor air quality and associated health risks (Seaman, Bennett, & Cahill, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-benzylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSDRAPEVOWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447954 | |
Record name | 2-BENZYL-PROPENAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30457-88-6 | |
Record name | 2-BENZYL-PROPENAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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